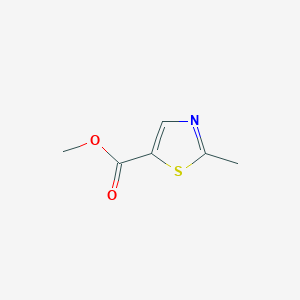

Methyl 2-methylthiazole-5-carboxylate

Overview

Description

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylthiazole-5-carboxylate can be synthesized through various methods. One common method involves the esterification of 2-methyl-1,3-thiazole-5-carboxylic acid with methanol in the presence of thionyl chloride . The reaction is typically carried out at low temperatures to control the exothermic nature of the process.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves a one-pot procedure. This method uses commercially available starting materials such as ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives . The reaction conditions are optimized to achieve high yields and purity, making the process efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylthiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiazole ring and the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.

Reduction: Reducing agents like lithium aluminum hydride can reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester group, often using reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-methylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated significant biological activities, including:

- Antimicrobial Properties : Research has shown that certain derivatives of thiazole compounds exhibit potent activity against pathogens such as Mycobacterium tuberculosis. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, showcasing its potential in developing new anti-tubercular agents .

- Antitumor Activity : Some studies indicate that derivatives of this compound possess antitumor properties, making them candidates for cancer therapy. The compound's ability to interact with specific enzymes involved in tumor growth is under investigation.

Case Study: Antimicrobial Efficacy

A study published in PLOS ONE identified several thiazole derivatives that inhibited M. tuberculosis effectively. The findings suggest that this compound and its derivatives could be pivotal in designing new treatments for drug-resistant strains of tuberculosis .

Agricultural Applications

In the agricultural sector, this compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its role includes:

- Crop Protection : The compound enhances the efficacy of crop protection agents, contributing to improved yields and sustainable agricultural practices .

- Herbicide Development : Research indicates that thiazole derivatives can serve as effective herbicides, targeting specific plant metabolic pathways to inhibit weed growth without harming crops .

Biochemical Research

This compound is extensively used in biochemical research due to its ability to influence enzyme activity and metabolic pathways:

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can have implications for treating conditions like gout and hyperuricemia.

- Metabolic Studies : Researchers employ this compound to explore metabolic pathways and enzyme interactions, aiding in the understanding of various biological processes and potential therapeutic targets .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against M. tuberculosis |

| Antitumor agents | Potential for cancer therapy | |

| Agriculture | Pesticides and herbicides | Enhances crop protection |

| Biochemical Research | Enzyme inhibitors | Inhibits xanthine oxidase |

| Metabolic pathway studies | Insights into biological processes |

Material Science

In material science, this compound contributes to the development of polymers and coatings:

- Polymer Development : The compound is used as a building block for synthesizing complex heterocyclic compounds that enhance material properties such as durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of methyl 2-methylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting biochemical reactions. The compound’s structure allows it to interact with proteins and other biomolecules, influencing their stability and function.

Comparison with Similar Compounds

Methyl 2-methylthiazole-5-carboxylate can be compared to other thiazole derivatives such as ethyl 2-amino-4-methylthiazole-5-carboxylate . While both compounds share a similar core structure, their functional groups and reactivity differ. This compound is unique due to its ester group, which imparts different chemical properties and applications.

List of Similar Compounds

- Ethyl 2-amino-4-methylthiazole-5-carboxylate

- Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate

Biological Activity

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, antiviral, and antitumor activities. The compound's interactions with various enzymes and its potential therapeutic applications are also discussed.

Chemical Structure and Properties

This compound has a molecular formula of C6H7NO2S and a molecular weight of 157.19 g/mol. It features a thiazole ring, which is characterized by the inclusion of nitrogen and sulfur atoms. The methyl group at the second position and the carboxylate group at the fifth position contribute to its unique chemical properties and biological activities .

Biological Activities

Antimicrobial Activity

this compound exhibits notable antimicrobial properties. Studies have shown that it possesses moderate to good activity against various bacterial strains. For example, derivatives of this compound have been synthesized and tested for their antibacterial efficacy, demonstrating significant inhibition against pathogens .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown effectiveness against fungal infections. It has been tested alongside other thiazole derivatives, revealing promising antifungal activity that warrants further investigation for therapeutic applications .

Antiviral and Antitumor Properties

Research indicates that this compound may also exhibit antiviral and antitumor effects. Its mechanism often involves the inhibition of key enzymes in viral replication and cancer cell proliferation pathways. For instance, it acts as an inhibitor of xanthine oxidase, which plays a role in purine metabolism, potentially impacting tumor growth .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, particularly enzymes. By binding to enzyme active sites, it modulates biochemical pathways essential for microbial growth and cancer cell survival. This interaction profile highlights its potential utility in therapeutic applications targeting diseases characterized by dysregulated enzyme activity .

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Screening

A series of synthesized derivatives were tested for their antimicrobial activities against a panel of bacterial strains. The results indicated that most compounds exhibited moderate to excellent antimicrobial effects, particularly against Gram-positive bacteria . -

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity, with cell viability rates dropping below 20% in certain cancer models, indicating its potential as an anticancer agent . -

Enzyme Inhibition Studies

Investigations into the compound's role as an enzyme inhibitor revealed that it effectively inhibits xanthine oxidase activity, suggesting a mechanism through which it may exert its antitumor effects by altering purine metabolism .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | Viability (%) at 50 µM | Control Viability (%) |

|---|---|---|

| HeLa | 15 | 85 |

| MCF-7 | 18 | 80 |

| A549 | 22 | 78 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-methylthiazole-5-carboxylate, and how are intermediates like ethyl 2-aminothiazole-5-carboxylate utilized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. Ethyl 2-aminothiazole-5-carboxylate serves as a key intermediate, where the amino group can be methylated under basic conditions. For example, refluxing with methyl iodide in the presence of a base like sodium acetate in acetic acid facilitates the formation of the methyl ester . Characterization of intermediates via NMR (e.g., 1H and 13C) and HRMS ensures structural fidelity .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Standard techniques include:

- 1H/13C NMR : Identifies proton and carbon environments (e.g., thiazole ring protons at δ 6.8–7.5 ppm and methyl ester signals at δ 3.8–4.0 ppm) .

- HRMS : Confirms molecular ion peaks ([M + H]+) with high mass accuracy (±0.001 Da) .

- IR Spectroscopy : Detects functional groups like C=O (ester) at ~1700 cm⁻¹ and C-S (thiazole) at ~650 cm⁻¹ .

Q. How is this compound applied in medicinal chemistry research?

The compound is a scaffold for structure-activity relationship (SAR) studies. Its methyl ester and thiazole moieties allow derivatization into carboxamides or heterocyclic hybrids, which are screened for antimicrobial, anticancer, or enzyme-inhibitory activity .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group. Desiccants are recommended to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions. Ethanol/water mixtures offer a balance between solubility and selectivity .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts can improve yields. For example, sodium acetate in acetic acid reduces side-product formation during reflux .

- Temperature Control : Lower temperatures (40–60°C) reduce decomposition, while higher temps (80–100°C) accelerate reactions but risk ester hydrolysis .

Q. What advanced analytical methods resolve conflicting spectral data for thiazole derivatives?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., distinguishing methylthiazole isomers) .

- LC-MS/MS : Identifies trace impurities or degradation products with high sensitivity (detection limits <0.1%) .

- X-ray Crystallography : Provides definitive structural confirmation, especially for polymorphic forms .

Q. How can computational methods predict the bioactivity of this compound analogs?

- Molecular Docking : Simulates binding to target proteins (e.g., kinase domains) using software like AutoDock Vina. Substituent effects on binding affinity (ΔG) are quantified .

- QSAR Models : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data (e.g., IC50) to prioritize analogs .

Q. What strategies reconcile discrepancies in reported synthetic yields of this compound derivatives?

- By-Product Analysis : HRMS and GC-MS identify common contaminants (e.g., unreacted starting materials or hydrolyzed carboxylic acids) .

- Replication Studies : Reproduce literature protocols with controlled variables (e.g., purity of reagents, inert atmosphere) to isolate critical factors .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Accelerated Stability Testing : Incubate at 25–40°C in buffers (pH 1–13) and monitor degradation via HPLC. The ester group hydrolyzes rapidly in alkaline conditions (pH >10) .

- Arrhenius Modeling : Predicts shelf-life at 25°C based on degradation kinetics at elevated temperatures .

Q. What novel applications exist beyond drug discovery, such as in materials science or catalysis?

- Coordination Chemistry : The thiazole nitrogen can coordinate to metals (e.g., Cu²⁺ or Ru³⁺) to form catalysts for oxidation reactions .

- Polymer Modifiers : Incorporation into copolymers enhances thermal stability (Tg >200°C) due to the rigid thiazole ring .

Q. Methodological Considerations

- Synthetic Challenges : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/acetic acid) is critical for isolating high-purity products .

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) when handling methylating agents (e.g., methyl iodide) due to toxicity .

Properties

IUPAC Name |

methyl 2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVCUYKYLWTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613660 | |

| Record name | Methyl 2-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53233-90-2 | |

| Record name | Methyl 2-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.